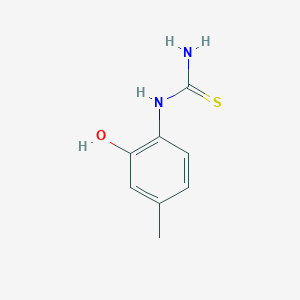

(2-Hydroxy-4-methyl-phenyl)-thiourea

Descripción general

Descripción

(2-Hydroxy-4-methyl-phenyl)-thiourea is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiourea derivatives, including (2-Hydroxy-4-methyl-phenyl)-thiourea. For instance, compounds containing thiourea moieties have shown promising results against various cancer cell lines. A study indicated that certain thiourea derivatives exhibited IC50 values ranging from 3 to 20 µM against different cancer types, demonstrating their potential as anticancer agents .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Thiourea Derivative A | Lung Cancer | 15.1 |

| Thiourea Derivative B | Breast Cancer | 21.5 |

| Thiourea Derivative C | Prostate Cancer | 28.7 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 200 µg/mL, indicating their potential utility as antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 50 |

| P. aeruginosa | 40 |

| S. typhi | 60 |

Enzyme Inhibition

Thioureas, including this compound, have been identified as effective urease inhibitors, which is significant in treating conditions like kidney stones and gastric ulcers. A series of synthesized thioureas were tested against urease from Sporosarcina pasteurii with promising results, showcasing their potential in enzyme inhibition .

Organocatalysis

The compound has found applications in organocatalysis, where it acts as a catalyst in various organic reactions. Thiourea derivatives have shown effectiveness in promoting reactions such as Michael additions and aldol reactions, which are essential in synthetic organic chemistry .

Material Science Applications

In materials science, thioureas are being explored for their roles as chemosensors and corrosion inhibitors. The ability of this compound to form coordination complexes enhances its utility in these applications .

Agricultural Applications

Thioureas have demonstrated herbicidal and insecticidal activities, making them valuable in agricultural chemistry. Studies indicate that certain thiourea derivatives can effectively control pest populations and inhibit weed growth .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of thiourea derivatives, including this compound, against various cancer cell lines. The results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Testing

In another study, a library of thiourea derivatives was screened for antimicrobial activity against multiple bacterial strains. The findings revealed that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Propiedades

Fórmula molecular |

C8H10N2OS |

|---|---|

Peso molecular |

182.25 g/mol |

Nombre IUPAC |

(2-hydroxy-4-methylphenyl)thiourea |

InChI |

InChI=1S/C8H10N2OS/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

Clave InChI |

RHEQANWMBOMGNK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)NC(=S)N)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.